molecular formula C9H10ClN3O2 B3012410 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride CAS No. 123855-78-7

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride

Cat. No. B3012410
CAS RN: 123855-78-7
M. Wt: 227.65
InChI Key: KSFQDRQMIOXNKK-UHFFFAOYSA-N
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Description

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound that is widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds, which results in the formation of a complex that exhibits strong fluorescence. The exact mechanism of charge transport in this compound is also not well understood, but it is believed to involve the delocalization of electrons through the quinoxaline ring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and does not cause any significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride in lab experiments is its strong fluorescence in the presence of copper ions. This makes it a promising candidate for the development of copper ion sensors. Another advantage is its good charge transport properties, which makes it a potential candidate for the development of organic electronic devices.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its properties for specific applications.

Future Directions

There are several future directions for the research on 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride. One direction is the development of more efficient and reproducible synthesis methods that can produce this compound in larger quantities. Another direction is the optimization of its properties for specific applications, such as the development of copper ion sensors or organic electronic devices.
Other future directions include the study of its potential applications in other fields of scientific research, such as catalysis or medicinal chemistry. Additionally, the development of new derivatives of this compound with improved properties or novel functionalities is another potential direction for future research. Overall, the research on 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is expected to continue to grow and expand in the coming years, leading to new discoveries and applications in various fields of science.

Scientific Research Applications

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of copper ions, which makes it a promising candidate for the development of copper ion sensors.
Another area of research is the use of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

7-amino-4-methyl-1H-quinoxaline-2,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14;/h2-4H,10H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQDRQMIOXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride

Synthesis routes and methods

Procedure details

A solution of 0.5 g (2.3 mmol) 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in 25 ml dimethylformamide was hydrogenated at atm. pressure by using 5% Pd-c (0.1 g) as a catalyst. The reaction mixture was added 1 ml 4N hydrochloric acid, filtered and evaporated in vacuo. The residue was stirred with ethyl acetate. The precipitate was filtered off to give 0.5 g (98%) of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. NMR (DMSO-d6 +D2O): 7.3 (1H, d), 7.13 (1H, s), 7.1 (1H, d), 3.5 (3H, s), 2.6 (3H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pd-c
Quantity
0.1 g
Type
catalyst
Reaction Step Four

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